molecular formula C9H7FN2O B8537262 7-fluoro-4-methyl-1,5-naphthyridin-2(1H)-one

7-fluoro-4-methyl-1,5-naphthyridin-2(1H)-one

Cat. No. B8537262
M. Wt: 178.16 g/mol
InChI Key: PCGSEALVAOONAC-UHFFFAOYSA-N
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Patent
US08367831B2

Procedure details

To a solution of 1.1 g of N-(2-chloro-5-fluoropyridin-3-yl)-2-methylacrylamide in 10 mL of N,N-dimethylformamide, 1.5 mL of triethylamine and 0.13 g of bis(tri-tert-butylphosphine)palladium(0) were added, and the mixture was stirred at 110° C. for 3 hours 40 minutes under a nitrogen flow. Thereto was further added 0.13 g of bis(tri-tert-butylphosphine)palladium(0), and the mixture was stirred for 2 hours. Thereto was further added 0.13 g of bis(tri-tert-butylphosphine)palladium(0), and the mixture was stirred for 2 hours. The reaction mixture was cooled to room temperature, the solvent was then distilled off under reduced pressure, and diisopropyl ether and ethyl acetate were added to the resultant residue, the solid was filtered off, and washed with ethyl acetate, to the solid thus obtained, water, chloroform and methanol were added, the organic layer was separated and the aqueous layer was extracted with chloroform. The organic layer and the extract were combined, the resultant solution was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. To the resultant residue, diisopropyl ether was added, and the solid was filtered off to obtain 0.25 g of 7-fluoro-4-methyl-1,5-naphthyridin-2(1H)-one as a light brown solid.
Name
N-(2-chloro-5-fluoropyridin-3-yl)-2-methylacrylamide
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.13 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.13 g
Type
catalyst
Reaction Step Three
Quantity
0.13 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([NH:8][C:9](=[O:13])[C:10]([CH3:12])=C)=[CH:6][C:5]([F:14])=[CH:4][N:3]=1.O.[CH:16](Cl)(Cl)Cl.CO>CN(C)C=O.C(N(CC)CC)C.CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C>[F:14][C:5]1[CH:6]=[C:7]2[C:2]([C:12]([CH3:16])=[CH:10][C:9](=[O:13])[NH:8]2)=[N:3][CH:4]=1 |^1:36,42|

Inputs

Step One
Name
N-(2-chloro-5-fluoropyridin-3-yl)-2-methylacrylamide
Quantity
1.1 g
Type
reactant
Smiles
ClC1=NC=C(C=C1NC(C(=C)C)=O)F
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
0.13 g
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0.13 g
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
Step Four
Name
Quantity
0.13 g
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 110° C. for 3 hours 40 minutes under a nitrogen flow
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off under reduced pressure, and diisopropyl ether and ethyl acetate
ADDITION
Type
ADDITION
Details
were added to the resultant residue
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with ethyl acetate, to the solid
CUSTOM
Type
CUSTOM
Details
thus obtained
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resultant solution was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To the resultant residue, diisopropyl ether was added
FILTRATION
Type
FILTRATION
Details
the solid was filtered off

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
FC1=CN=C2C(=CC(NC2=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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